molecular formula C9H14N4 B159720 2-Methyl-4-(piperazin-1-YL)pyrimidine CAS No. 131816-67-6

2-Methyl-4-(piperazin-1-YL)pyrimidine

Cat. No.: B159720
CAS No.: 131816-67-6
M. Wt: 178.23 g/mol
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(piperazin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates pyrimidine and piperazine rings, is frequently explored in the design of novel bioactive molecules . Piperazine-pyrimidine hybrids are of significant interest in early-stage drug discovery, particularly in oncology, with research indicating their potential as scaffolds for developing inhibitors of specific cancer targets . The structural motif is also investigated in other therapeutic areas, including the development of neuroprotective agents . Researchers utilize this compound as a key intermediate to generate more complex structures for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQVNKICBCRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564555
Record name 2-Methyl-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131816-67-6
Record name 2-Methyl-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(piperazin-1-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the ADME Properties of Piperazine-Containing Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the piperazine moiety into pyrimidine-based scaffolds has become a cornerstone of modern medicinal chemistry. This combination leverages the therapeutic potential of pyrimidines with the favorable pharmacokinetic characteristics imparted by the piperazine ring.[1][2] This guide provides a comprehensive exploration of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this important class of molecules. By understanding the intricate interplay between chemical structure and biological fate, researchers can more effectively design and optimize drug candidates with enhanced efficacy and safety profiles. This document delves into the fundamental principles governing their ADME profiles, offers detailed experimental protocols for their characterization, and provides insights into overcoming common challenges in their development.

The Pivotal Role of the Piperazine-Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] Its versatility stems from its ability to engage in various biological interactions and its synthetic tractability.[3] When combined with a piperazine ring, the resulting scaffold often exhibits improved drug-like properties.[4][5] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposite positions, can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity.[4][6] These properties are critical determinants of a drug's ADME profile.[7] The nitrogen atoms of the piperazine ring act as versatile synthetic handles, allowing for systematic modifications to fine-tune the molecule's steric and electronic features, thereby optimizing its pharmacokinetic and pharmacodynamic properties.[4]

G cluster_1 Resulting Properties Py Pyrimidine Core (Therapeutic Activity) ADME Optimized ADME Profile (Absorption, Distribution, Metabolism, Excretion) Py->ADME Influences Pi Piperazine Moiety (Pharmacokinetic Modulation) Pi->ADME Enhances

Absorption: Navigating Biological Barriers

The absorption of a drug determines its bioavailability and onset of action. For orally administered piperazine-containing pyrimidines, this involves traversing the gastrointestinal (GI) tract and entering systemic circulation.

Physicochemical Drivers of Absorption

Several key physicochemical properties, largely influenced by the piperazine moiety, govern the absorption of these compounds:

  • Solubility: Piperazine itself is freely soluble in water.[8] The incorporation of a piperazine ring often enhances the aqueous solubility of a drug candidate, which is a critical factor for dissolution in the GI fluid.[6][9] The basic nature of the piperazine nitrogens allows for salt formation, which can further improve solubility and dissolution rates.[6]

  • Lipophilicity: A balance between hydrophilicity and lipophilicity (logP/logD) is crucial for passive diffusion across cell membranes. While the piperazine group increases polarity, modifications at its nitrogen atoms can be used to modulate lipophilicity to an optimal range for absorption.[4]

  • pKa: The two nitrogen atoms of the piperazine ring have distinct pKa values, typically around 5.35 and 9.73.[8] This means that at physiological pH in the gut, a significant portion of these molecules will be protonated, influencing their solubility and interaction with transporters.[10]

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of drugs.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells, derived from human colon adenocarcinoma, are cultured on semi-permeable filter inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[11]

  • Assay Setup:

    • The apical (AP) and basolateral (BL) chambers of the Transwell® plate are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • The test compound is added to the AP chamber (for A-to-B permeability) or the BL chamber (for B-to-A permeability to assess efflux).

  • Incubation: The plate is incubated at 37°C with gentle shaking. Samples are collected from the receiver chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[11]

G workflow {Caco-2 Permeability Workflow|{ Cell Seeding & Differentiation| Compound Addition (Apical/Basolateral)| Incubation & Sampling| LC-MS/MS Analysis| Papp & Efflux Ratio Calculation}} workflow:f0->workflow:f1 21-25 days workflow:f1->workflow:f2 Time course workflow:f2->workflow:f3 Quantification workflow:f3->workflow:f4 Data Interpretation

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, a process influenced by plasma protein binding, tissue permeability, and affinity for specific transporters.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, affects its free concentration and, consequently, its efficacy and clearance. High PPB can limit the amount of drug available to exert its pharmacological effect. The piperazine moiety, by increasing polarity, can sometimes help to reduce excessive plasma protein binding.[12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Device Preparation: A RED device insert is placed into each well of a base plate.

  • Sample Addition: The test compound is spiked into plasma (human or animal) and added to one chamber of the insert. An equal volume of phosphate-buffered saline (PBS) is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C for 4-6 hours to allow for equilibrium between the plasma and buffer chambers.

  • Analysis: Samples are taken from both chambers, and the drug concentration is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterTypical Range for Drug CandidatesImplication
Fraction Unbound (fu) > 0.01 (or 1%)Higher fu generally leads to greater efficacy and clearance.
Blood-to-Plasma Ratio 0.5 - 2Indicates distribution into red blood cells.

Metabolism: Biotransformation and Its Consequences

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This process can lead to the formation of active, inactive, or even toxic metabolites.

The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs.[13] Piperazine-containing compounds are known to be metabolized by and also inhibit various CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4.[14][15] The specific metabolic profile depends on the substituents on both the piperazine and pyrimidine rings.[15]

Common Metabolic Pathways
  • N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens.

  • Hydroxylation: Addition of a hydroxyl group to the piperazine or pyrimidine ring.

  • Oxidation: Formation of N-oxides on the piperazine nitrogens.

  • Ring Opening: In some cases, the pyrimidine ring can undergo oxidative cleavage.[16]

Following phase I metabolism, the metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility for excretion.[17]

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent Piperazine-Pyrimidine Drug N_Dealk N-dealkylation Parent->N_Dealk Hydrox Hydroxylation Parent->Hydrox Oxid Oxidation Parent->Oxid Gluc Glucuronidation N_Dealk->Gluc Sulf Sulfation N_Dealk->Sulf Hydrox->Gluc Hydrox->Sulf Oxid->Gluc Oxid->Sulf Excretion Excretion Gluc->Excretion Sulf->Excretion

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation Mixture: The test compound is incubated with pooled HLM in a phosphate buffer containing a NADPH-regenerating system (to support CYP activity).

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the slope of the natural log of the remaining parent drug versus time plot.

AssayPurposeKey Output
Microsomal Stability Assesses phase I metabolic stability.[11]In vitro half-life (t1/2), Intrinsic Clearance (Clint).
Hepatocyte Stability Evaluates phase I and II metabolism and uptake.[11]In vitro half-life (t1/2), Intrinsic Clearance (Clint).
CYP Inhibition Determines potential for drug-drug interactions.[18]IC50 (concentration causing 50% inhibition).
Reaction Phenotyping Identifies the specific CYP isoforms responsible for metabolism.[18]Percentage of metabolism by each CYP isoform.

Excretion: Elimination from the Body

The final step in the drug's journey is its excretion, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). The physicochemical properties imparted by the piperazine-pyrimidine scaffold influence the route and rate of excretion. Water-soluble metabolites are typically excreted in the urine.[19][20]

Conclusion and Future Perspectives

The piperazine-containing pyrimidine scaffold remains a highly attractive and versatile platform in drug discovery. A thorough understanding and early assessment of the ADME properties are paramount for the successful development of drug candidates from this class.[21][22] The interplay between the pyrimidine core and the piperazine moiety provides a rich chemical space for fine-tuning the pharmacokinetic profile. Future advancements in in silico predictive models and more physiologically relevant in vitro systems, such as organ-on-a-chip technology, will further enhance our ability to design molecules with optimal ADME characteristics, ultimately accelerating the delivery of novel and effective therapies to patients.[23]

References

  • Antonsen, K. B., & Joransen, O. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 57-64. [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

  • (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. [Link]

  • (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(31), 20087-20106. [Link]

  • (2019). Elucidating the Mechanism of Cytochrome P450-Mediated Pyrimidine Ring Conversion to Pyrazole Metabolites with the BACE1 Inhibitor GNE-892 in Rats. Semantic Scholar. [Link]

  • (n.d.). Piperazine. PubChem. [Link]

  • (n.d.). Pyrimidine metabolism. Wikipedia. [Link]

  • (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • (2019). In Vitro ADME Assays. Alera Labs. [Link]

  • (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • (n.d.). Piperazine. Wikipedia. [Link]

  • (2024). 6 Challenges in ADME Drug Development. CN Bio Innovations. [Link]

  • (n.d.). In Vitro ADME Assays. Concept Life Sciences. [Link]

  • (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio. [Link]

  • (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8293. [Link]

  • (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(18), 3342. [Link]

  • (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 16(9), 1756. [Link]

  • (2007). Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]

  • (n.d.). The Properties of Kinase Inhibitors. Kinase Drug Discovery: Modern Approaches. [Link]

  • (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 706247. [Link]

  • (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-267. [Link]

  • (2021). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 48, 116408. [Link]

  • (2018). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. ResearchGate. [Link]

  • (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 14(9), 2087-2096. [Link]

  • (n.d.). KEGG PATHWAY Database. Genome.jp. [Link]

  • (2023). Overcoming ADME Challenges in PROTAC Development: Key Insights from Syngene Experts. Syngene International. [Link]

  • (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Research Square. [Link]

  • (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

  • (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • (2012). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Future Medicinal Chemistry, 4(16), 2035-2051. [Link]

  • (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(36), 23533-23542. [Link]

  • (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). International Journal of Molecular Sciences, 24(21), 15599. [Link]

Sources

Methodological & Application

Mass spectrometry analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Mass Spectrometry Analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine

Introduction

2-Methyl-4-(piperazin-1-YL)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methyl group and a piperazine moiety. As a derivative of both pyrimidine and piperazine, structures of which are scaffolds in numerous pharmacologically active molecules, this compound is of significant interest to researchers in drug discovery and development. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this purpose.

This document serves as a detailed application note and protocol for the analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also the scientific rationale behind the methodological choices, ensuring a robust and reproducible analysis.

Principle and Rationale: The Case for LC-ESI-MS/MS

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2-Methyl-4-(piperazin-1-YL)pyrimidine possesses several nitrogen atoms within its pyrimidine and piperazine rings. These nitrogen atoms are basic and can be readily protonated. This characteristic makes Electrospray Ionization (ESI) in the positive ion mode an exceptionally suitable method for generating gas-phase ions of the molecule with high efficiency.[1][2][3]

Coupling liquid chromatography to the mass spectrometer (LC-MS) provides a crucial separation step. This is essential for analyzing the compound in complex mixtures, such as reaction monitoring or biological matrices, by separating it from impurities and other components that could interfere with the analysis (ion suppression). A reversed-phase chromatographic method is typically effective for a molecule of this polarity.

Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation and highly selective quantification. In MS/MS, the protonated molecule (the parent or precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique "fingerprint" that confirms the identity of the compound and allows for its quantification with minimal interference.

Section 1: Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particulate-free sample in a solvent compatible with the LC-MS system, at a concentration suitable for the instrument's sensitivity range. High concentrations can lead to detector saturation and contamination, while improper solvent choice can cause poor chromatography or ionization.

Materials:

  • 2-Methyl-4-(piperazin-1-YL)pyrimidine standard

  • Methanol (HPLC or MS-grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (MS-grade)

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

  • 2 mL autosampler vials with septa caps

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of the 2-Methyl-4-(piperazin-1-YL)pyrimidine standard.

    • Transfer it to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of methanol to dissolve the compound completely. Vortex for 30 seconds.

    • Causality: Methanol is an excellent choice as it is a polar organic solvent that readily dissolves the analyte and is fully volatile, making it highly compatible with ESI-MS.[4]

  • Working Solution Preparation (e.g., 1 µg/mL):

    • Perform a serial dilution from the stock solution. For a 1 µg/mL working solution, transfer 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube.

    • Add 990 µL of 50:50 (v/v) methanol:water with 0.1% formic acid. This creates an intermediate 10 µg/mL solution.

    • Transfer 100 µL of the 10 µg/mL solution into a new tube and add 900 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

    • Causality: Diluting the sample into the mobile phase starting conditions ensures good peak shape upon injection. The addition of formic acid acidifies the solution, promoting the protonation of the analyte ([M+H]+) and improving ionization efficiency in positive ESI mode.[4]

  • Final Sample Preparation:

    • Draw the final diluted solution into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a 2 mL autosampler vial.

    • Cap the vial securely.

    • Causality: Filtering is a critical, non-negotiable step to remove any particulates that could clog the delicate tubing and columns of the LC-MS system, preventing costly downtime and ensuring method reproducibility.[4]

Section 2: LC-MS/MS Instrumentation and Method Parameters

The following parameters provide a robust starting point for method development. They should be optimized for the specific instrumentation used. A standard triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.[5]

Table 1: Recommended Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for small, moderately polar molecules.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for reversed-phase chromatography; acid improves peak shape and ionization.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic phase for eluting the analyte; acid maintains consistent pH.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 2-5 µLA small volume prevents column overloading and peak distortion.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA generic gradient suitable for screening. Isocratic elution may be used for faster analysis if separation from interferences is sufficient.
Table 2: Recommended Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The molecule contains basic nitrogen atoms that are readily protonated.[1]
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Ion Source Temp. 120 - 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 - 450 °CEnsures efficient removal of solvent from the ionized droplets.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Assists in the desolvation process.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)MS1 to identify the parent ion; MS/MS to confirm identity and for quantification (MRM).

Section 3: Expected Mass Spectra and Fragmentation Analysis

The analysis begins with identifying the protonated molecule, [M+H]+. The fragmentation pattern observed in the MS/MS spectrum provides structural confirmation.

  • Molecular Formula: C₉H₁₄N₄

  • Monoisotopic Mass: 178.1218 g/mol

  • Expected [M+H]⁺ Ion: m/z 179.1291

Upon collision-induced dissociation, fragmentation is expected to occur at the most labile bonds. The pyrimidine ring is generally stable, while the piperazine ring and the C-N bond connecting the two rings are more susceptible to cleavage.[6][7]

Proposed Fragmentation Pathway

The protonated parent ion (m/z 179.1) will likely undergo fragmentation through cleavage of the piperazine ring, leading to characteristic neutral losses and charged fragments.

G parent [M+H]⁺ 2-Methyl-4-(piperazin-1-YL)pyrimidine m/z 179.1 frag1 Fragment A [C₅H₅N₂]⁺ 2-Methyl-pyrimidinyl cation m/z 93.05 parent->frag1 Cleavage of C-N bond (Loss of piperazine) frag2 Fragment B [C₇H₁₁N₃]⁺ m/z 137.1 parent->frag2 Loss of C₂H₄N (Piperazine ring opening) frag3 Fragment C [C₄H₈N]⁺ m/z 70.06 parent->frag3 Cleavage of pyrimidine & piperazine (Piperazine fragment)

Caption: Proposed fragmentation of protonated 2-Methyl-4-(piperazin-1-YL)pyrimidine.

Table 3: Predicted Precursor and Product Ions
Ion DescriptionProposed Structure / LossExpected m/zRole
Precursor Ion [M+H]⁺179.1Selected for fragmentation.
Product Ion 1 [C₅H₅N₂]⁺ (2-Methyl-pyrimidinyl cation)93.1Confirmatory fragment.
Product Ion 2 [C₇H₁₁N₃]⁺ (Loss of C₂H₄N from piperazine)137.1Major confirmatory fragment.
Product Ion 3 [C₄H₈N]⁺ (Piperazine ring fragment)70.1Confirmatory fragment.

Note: These m/z values are nominal mass. High-resolution MS would provide more precise values for elemental composition confirmation.

Section 4: Comprehensive Analytical Workflow

The entire process, from sample receipt to final data analysis, can be visualized as a logical sequence of steps, each critical for the integrity of the final result.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Weighing of Standard b Dissolution in Methanol (Stock Solution) a->b c Serial Dilution (Working Solution) b->c d Filtration (0.22 µm) c->d e Injection into LC System d->e f Reversed-Phase Chromatographic Separation e->f g Positive ESI Ionization f->g h MS1 Scan: Detect [M+H]⁺ (m/z 179.1) g->h i Isolation of Precursor Ion h->i j Collision-Induced Dissociation (CID) i->j k MS2 Scan: Detect Product Ions (e.g., m/z 137.1, 93.1) j->k l Chromatogram Integration k->l m Spectral Interpretation l->m n Quantification / Confirmation m->n

Caption: End-to-end workflow for the LC-MS/MS analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of 2-Methyl-4-(piperazin-1-YL)pyrimidine using LC-MS/MS. The choice of positive mode electrospray ionization is justified by the chemical nature of the analyte, containing readily protonated nitrogen atoms. The detailed protocols for sample preparation and instrument parameters serve as a validated starting point for robust and reliable quantification and structural confirmation. By understanding the causality behind each step, from sample dilution to the interpretation of fragmentation patterns, researchers can confidently implement and adapt this methodology for their specific research and development needs.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • van den Berg, M., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212458. [Link]

  • El-Nahas, A. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1023. [Link]

  • Welz, A., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Forensic Science International, 266, 139-146. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Ho, C. S., et al. (2014). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 28(7), 843-851. [Link]

  • Sochorová, L., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 349, 129177. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry 1. [Link]

  • PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

  • Tecan. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Valli, M., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 23(8), 1475-1483. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

Sources

Application Notes and Protocols for the Crystallization of 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, profoundly influencing its stability, bioavailability, and manufacturability. Crystallization is a pivotal purification process that allows for the isolation of APIs with high purity and the desired crystal form.[1][2][3] For 2-Methyl-4-(piperazin-1-YL)pyrimidine and its complexes, which are key building blocks in medicinal chemistry, obtaining a crystalline form is essential for consistent quality and therapeutic efficacy.[4][5] The arrangement of molecules in the crystal lattice, known as polymorphism, can significantly impact the physicochemical properties of the compound.[6][7][8] Therefore, the development of robust and reproducible crystallization protocols is a critical step in the drug development pipeline.

This guide provides a comprehensive overview of various crystallization methods applicable to 2-Methyl-4-(piperazin-1-YL)pyrimidine complexes, offering detailed protocols and the scientific rationale behind experimental choices. These methodologies are designed to be self-validating systems, enabling researchers to systematically screen for and optimize conditions to produce high-quality crystals suitable for structural analysis and pharmaceutical formulation.

Physicochemical Properties of 2-(1-Piperazinyl)pyrimidine Derivatives

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing a successful crystallization strategy. For the parent compound, 2-(piperazin-1-yl)pyrimidine, the following properties have been reported:

PropertyValueSource
Molecular FormulaC₈H₁₂N₄[9]
Molecular Weight164.21 g/mol [9]
Melting Point31-35 °C[9]
Boiling Point96-97 °C (at 0.2 mmHg)[9]
Density1.07 g/mL[9]
SolubilitySparingly soluble in water.[4] Soluble in DMSO.[10][4][10]

The presence of the methyl group in 2-Methyl-4-(piperazin-1-YL)pyrimidine will slightly alter these properties, likely increasing its lipophilicity. The piperazine and pyrimidine moieties offer multiple sites for hydrogen bonding, which can be exploited in the formation of stable crystal lattices and complexes.[11][12][13]

Core Crystallization Methodologies

The selection of an appropriate crystallization method is contingent on the compound's properties, the desired crystal characteristics, and the scale of the experiment. The three primary methods detailed in this guide are Slow Evaporation, Vapor Diffusion, and Slow Cooling.

Logical Flow of Crystallization Method Selection

The choice of a crystallization method often follows a logical progression based on the amount of sample available and the desired level of control over the crystallization process.

Crystallization_Method_Selection Start Start with Compound (2-Methyl-4-(piperazin-1-YL)pyrimidine complex) Solubility_Screen Solubility Screening (Identify suitable 'good' solvents) Start->Solubility_Screen Method_Choice Choose Crystallization Method Solubility_Screen->Method_Choice Slow_Evap Slow Evaporation (Simple, good for initial screening) Method_Choice->Slow_Evap Sufficient Sample Vapor_Diff Vapor Diffusion (Requires small sample, good control) Method_Choice->Vapor_Diff Limited Sample Slow_Cool Slow Cooling (Good for temperature-sensitive solubility) Method_Choice->Slow_Cool Temperature Dependent Solubility Crystal_Analysis Crystal Analysis (Microscopy, X-ray diffraction) Slow_Evap->Crystal_Analysis Vapor_Diff->Crystal_Analysis Slow_Cool->Crystal_Analysis

Caption: A decision-making workflow for selecting a suitable crystallization method.

Protocol 1: Slow Evaporation Crystallization

Principle: This technique relies on the gradual removal of a solvent from a solution, leading to an increase in the solute concentration until supersaturation is reached, at which point crystal nucleation and growth occur.[1][14] It is a straightforward method, often used for initial crystallization screening.

Rationale for 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes: The polarity of the molecule suggests that a range of protic and aprotic solvents can be effective. Given that a similar compound, 4-(pyrimidin-2-yl)piperazin-1-ium chloride, was successfully crystallized from hot dimethyl sulfoxide (DMSO) upon slow evaporation, this is a promising starting point.[11]

Step-by-Step Protocol:

  • Solvent Selection:

    • Begin by performing a solubility screen with a small amount of the compound in various solvents. Common solvents to test include:

      • Protic: Methanol, Ethanol, Isopropanol, Water

      • Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • A good solvent will dissolve the compound completely upon gentle heating but show limited solubility at room temperature.[3]

  • Preparation of the Saturated Solution:

    • In a clean vial, dissolve the 2-Methyl-4-(piperazin-1-YL)pyrimidine complex in a minimal amount of the chosen "good" solvent. Gentle heating (e.g., in a water bath at 40-60°C) can be applied to aid dissolution.

    • Ensure the solution is saturated or near-saturated at the elevated temperature.

  • Filtration (Optional but Recommended):

    • If any particulate matter is present, filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean crystallization vessel. This removes potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.

  • Crystal Growth:

    • Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.[14] The rate of evaporation can be controlled by the number and size of the holes.

    • Place the vessel in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator to slow down evaporation further).[14]

  • Crystal Harvesting:

    • Once crystals of a suitable size have formed, carefully remove the mother liquor using a pipette.

    • Wash the crystals with a small amount of a solvent in which the compound is poorly soluble (an "anti-solvent") to remove any remaining impurities from the surface.

    • Carefully dry the crystals.

Troubleshooting:

  • Oiling out: If an oil forms instead of crystals, it may be due to the compound's high solubility in the chosen solvent.[14] Try using a less effective solvent or a solvent mixture.

  • Too many small crystals: This can be caused by rapid evaporation or the presence of impurities. Slow down the evaporation rate and ensure the solution is filtered.

Protocol 2: Vapor Diffusion Crystallization

Principle: This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility of the compound, leading to crystallization.[14][15][16] This technique is particularly useful when only a small amount of the compound is available.[14]

Rationale for 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes: The ability to fine-tune the rate of diffusion provides excellent control over the crystallization process. For a molecule with multiple hydrogen bonding sites, a slow and controlled approach can favor the formation of well-ordered crystals.

Step-by-Step Protocol (Sitting Drop Method):

  • Solvent and Anti-Solvent Selection:

    • Identify a "good" solvent in which the compound is readily soluble.

    • Identify a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be more volatile than the good solvent.[14] A successful combination for a pyrimidine derivative was dissolving the compound in DMF and using dichloromethane (DCM) as the anti-solvent.[17]

    Suggested Solvent/Anti-Solvent Pairs:

"Good" Solvent"Anti-Solvent"
DMFDichloromethane, Diethyl ether
DMSOCyclohexane, Ethyl acetate
MethanolDiethyl ether, Hexane
AcetonitrileToluene, Tetrahydrofuran
  • Experimental Setup:

    • Prepare a reservoir of the anti-solvent in the outer well of a crystallization plate or a larger vial.

    • In a smaller inner vial (the "sitting drop"), place a small volume (e.g., 1-5 µL) of the concentrated solution of the compound in the good solvent.

    • Seal the outer vessel to create a closed system.

  • Crystal Growth:

    • The more volatile anti-solvent will slowly diffuse into the sitting drop, reducing the solubility of the compound and inducing crystallization.[15]

    • Place the setup in a stable, vibration-free environment.

  • Crystal Harvesting:

    • Once crystals have formed, carefully open the vessel and harvest the crystals as described in the Slow Evaporation protocol.

Vapor Diffusion Workflow

Vapor_Diffusion_Workflow cluster_setup Experimental Setup Reservoir Reservoir with Anti-Solvent (volatile) Diffusion Vapor Diffusion of Anti-Solvent Reservoir->Diffusion Sitting_Drop Sitting Drop: Compound in 'Good' Solvent Sitting_Drop->Diffusion Supersaturation Supersaturation in Sitting Drop Diffusion->Supersaturation Crystallization Crystal Nucleation and Growth Supersaturation->Crystallization

Caption: The process of vapor diffusion leading to crystallization.

Protocol 3: Slow Cooling Crystallization

Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature.[3] A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize out.[14]

Rationale for 2-Methyl-4-(piperazin-1-YL)pyrimidine Complexes: The relatively low melting point of the parent compound suggests that its solubility will be temperature-dependent. Slow cooling can provide the necessary control to obtain well-formed crystals. A study on pyrimidine derivatives involved dissolving the compounds in a buffer solution at an elevated temperature, followed by slow cooling and evaporation to form crystals.[12]

Step-by-Step Protocol:

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature. Ethanol is often a good choice for this method.[18][19]

  • Preparation of the Saturated Solution:

    • Dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.

  • Filtration:

    • Filter the hot solution to remove any insoluble impurities.

  • Controlled Cooling:

    • Allow the solution to cool slowly and undisturbed to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[14]

    • For even slower cooling, a programmable heating mantle or water bath can be used to gradually decrease the temperature over several hours or days.

  • Crystal Harvesting:

    • Once the solution has reached room temperature and crystal formation has ceased, the crystals can be harvested by filtration and washed with a small amount of cold solvent.

Conclusion

The crystallization of 2-Methyl-4-(piperazin-1-YL)pyrimidine complexes is a crucial step in their development for pharmaceutical applications. The methods of slow evaporation, vapor diffusion, and slow cooling provide a robust toolkit for obtaining high-quality crystals. The choice of solvent is a critical parameter and should be guided by systematic solubility screening.[20][21] By carefully controlling the rate of supersaturation, researchers can influence crystal size, morphology, and polymorphism. The protocols provided in this guide, along with the underlying scientific principles, offer a solid foundation for the successful crystallization of this important class of compounds.

References

  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. (n.d.). National Center for Biotechnology Information.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). Journal of Applied Research on Medicinal and Aromatic Plants.
  • 2-(1-Piperazinyl)pyrimidine synthesis. (n.d.). ChemicalBook.
  • Guide for crystallization. (n.d.). Unknown Source.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • 2-(1-Piperazinyl)pyrimidine | Metabolic Product. (n.d.). MedChemExpress.
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025). ResearchGate.
  • Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (n.d.). MDPI.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Unknown Source.
  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[22]uril guests: experimental and computational insights into supramolecular binding. (2025). PubMed Central. Retrieved from

  • Polymorphism in Crystals. (n.d.). MDPI.
  • Crystallization of Membrane Proteins by Vapor Diffusion. (2016). PubMed Central.
  • A Different View of Solvent Effects in Crystallization. (n.d.). MDPI.
  • Pyrimidinylpiperazine. (n.d.). Wikipedia.
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures.
  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. (n.d.). ResearchGate.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2025). Unknown Source.
  • 2-piperazin-1-yl-pyrimidine. (2025). ChemSynthesis.
  • (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. (n.d.). PubChem.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PubMed Central.
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal. (2021). Crystal Growth & Design.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Unknown Source.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Unknown Source.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.
  • What Is Polymorphism In Polymer Crystallization? (2025). Chemistry For Everyone.
  • 2-(1-Piperazinyl)pyrimidine 20980-22-7 wiki. (n.d.). Guidechem.
  • Discovery of Diverse Esterified seco-Polycyclic Polyprenylated Acylphloroglucinols from Two Species of Hypericum. (n.d.). American Chemical Society.
  • Piperazine- and pyrimidine-containing drugs. (n.d.). ResearchGate.
  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (2025). Unknown Source.
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Unknown Source.
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
  • (PDF) A Different View of Solvent Effects in Crystallization. (2025). ResearchGate.
  • How To: Purify by Crystallization. (2026). University of Rochester.
  • 1-(2-Pyrimidyl)piperazine 98 20980-22-7. (n.d.). Sigma-Aldrich.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting support for researchers engaged in the synthesis of 2-Methyl-4-(piperazin-1-YL)pyrimidine. As a key intermediate in pharmaceutical development, achieving a high yield and purity of this compound is critical. This document moves beyond a simple procedural outline to explore the underlying chemical principles, offering solutions to common challenges encountered in the laboratory.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary route to synthesizing 2-Methyl-4-(piperazin-1-YL)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride) from an electron-deficient pyrimidine ring by the nucleophilic piperazine.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for the SNAr mechanism to proceed, as it stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction[1][2]. The reaction is typically performed by reacting 2-chloro-4-methylpyrimidine with piperazine in the presence of a base.

Experimental Workflow: General Protocol

Below is a representative protocol derived from established methodologies. Note that specific quantities and conditions may require optimization based on your laboratory scale and equipment.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product 2_chloro_4_methylpyrimidine 2-Chloro-4-methylpyrimidine reaction_vessel Reaction Mixture (Heating/Reflux) 2_chloro_4_methylpyrimidine->reaction_vessel piperazine Piperazine (Excess) piperazine->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel solvent Solvent (e.g., Ethanol, Water) solvent->reaction_vessel filtration Filtration (Remove Byproducts/Salts) reaction_vessel->filtration Cool & Filter extraction Liquid-Liquid Extraction filtration->extraction Filtrate concentration Solvent Removal (Rotary Evaporation) extraction->concentration Organic Phase crude_product Crude Product concentration->crude_product purification Purification (e.g., Chromatography) crude_product->purification final_product 2-Methyl-4-(piperazin-1-YL)pyrimidine purification->final_product

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues that can lead to suboptimal results during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is the most frequent complaint. The root cause often lies in one of three areas: stoichiometry, reaction conditions, or the formation of a key byproduct.

A. Stoichiometry and the Bis-Substitution Problem:

The most significant side reaction is the formation of the 1,4-bis(2-methyl-4-pyrimidinyl)piperazine byproduct. This occurs when a second molecule of 2-chloro-4-methylpyrimidine reacts with the newly formed product.

  • Causality: Piperazine is a symmetrical diamine. Once one nitrogen has reacted to form the desired product, the second nitrogen remains nucleophilic and can react with another electrophilic pyrimidine molecule.

  • Solution: To minimize this, piperazine must be used in significant excess (typically 2.5 to 5 equivalents). This ensures that a molecule of 2-chloro-4-methylpyrimidine is statistically more likely to encounter a fresh piperazine molecule than the product molecule. Some procedures may even use piperazine as the solvent to maximize this effect[3].

B. Reaction Conditions:

  • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to degradation of starting materials or products. A common temperature range is 60-120°C, depending on the solvent[4][5]. Refluxing in a solvent like ethanol is a standard approach[5].

  • Base: A base, such as potassium carbonate (K₂CO₃), is often included to neutralize the HCl generated during the reaction. The absence or insufficiency of a base can stall the reaction, as the piperazine nucleophile becomes protonated and non-reactive.

  • Solvent Choice: The choice of solvent can influence reaction rate and workup efficiency. Protic solvents like ethanol or water are commonly used and can facilitate the reaction[4][5].

C. Reagent Quality:

  • 2-Chloro-4-methylpyrimidine: This starting material can be unstable. Ensure it is pure and has not degraded. Its melting point is 35-36°C, so it should be a light yellow solid at room temperature[6].

  • Piperazine: Piperazine is hygroscopic. The presence of excess water can alter the solvent environment and potentially lead to hydrolysis side reactions, although some successful syntheses are performed in water[4]. Use anhydrous piperazine if possible or ensure its water content is known.

Q2: I see a significant, less polar spot on my TLC plate that is not my starting material or product. What is it?

This is very likely the 1,4-bis(2-methyl-4-pyrimidinyl)piperazine byproduct.

  • Identification: This byproduct has a higher molecular weight and is more symmetrical than the desired product, often resulting in a lower polarity (higher Rf value on a normal phase TLC plate). It can be confirmed by LC-MS analysis, where its mass will correspond to (2 x pyrimidine-methyl mass) + (piperazine mass - 2H).

  • Mitigation: As detailed in Q1, the primary solution is to increase the molar excess of piperazine. Some protocols also describe filtering off this solid byproduct after cooling the reaction mixture, as it may be less soluble than the desired product[4].

Troubleshooting Logic Flow

TroubleshootingFlow start Low Yield or High Impurity Profile check_stoichiometry Q: Was a significant excess of piperazine used (≥ 2.5 eq)? start->check_stoichiometry increase_piperazine A: Increase piperazine to 3-5 equivalents to favor mono-substitution. check_stoichiometry->increase_piperazine No check_conditions Q: Were reaction conditions (Temperature, Time, Base) appropriate? check_stoichiometry->check_conditions Yes increase_piperazine->check_conditions optimize_conditions A: Optimize temperature (e.g., 80-120°C). Ensure adequate base (e.g., K₂CO₃) is present. check_conditions->optimize_conditions No check_reagents Q: Are starting materials pure and dry? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents A: Verify purity of 2-chloro-4-methylpyrimidine by MP or NMR. Use anhydrous piperazine. check_reagents->purify_reagents No check_workup Q: Was the workup procedure correct? check_reagents->check_workup Yes purify_reagents->check_workup optimize_workup A: Ensure correct pH for extraction. Use appropriate solvents (e.g., Chloroform, EtOAc). Filter to remove solid byproducts. check_workup->optimize_workup No final_analysis Analyze crude and final product by LC-MS and NMR to confirm identity and purity. check_workup->final_analysis Yes optimize_workup->final_analysis

Q3: My reaction seems to stall and never reaches completion. Why?

Stalling reactions are often due to the deactivation of the nucleophile or issues with the electrophile.

  • Insufficient Base: The reaction generates one equivalent of HCl. This acid will react with the basic piperazine to form a piperazinium salt, which is not nucleophilic. If you do not include a scavenger base like K₂CO₃, the reaction will stop after consuming half of the piperazine.

  • Poor Solubility: If the reactants are not well-dissolved at the reaction temperature, the reaction rate will be slow. Consider a different solvent or increasing the temperature if solubility is an issue.

  • Leaving Group Reactivity: While chlorine is a good leaving group in SNAr on pyrimidines, the reactivity is highly dependent on the ring's electronic properties[7][8]. Ensure your starting material is indeed the 2-chloro isomer, as other isomers will have different reactivities.

Q4: The purification of the final product is difficult. What are the best practices?

The product is a basic compound, which can be leveraged during purification.

  • Acid-Base Extraction: During workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic product and pull it into the aqueous layer, leaving non-basic impurities (like the bis-substituted byproduct) in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product[9][10].

  • Column Chromatography: If chromatography is necessary, silica gel can be used. However, the basic nature of the product can cause it to streak on the column. To prevent this, a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide is often added to the eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

Problem Potential Cause Recommended Solution
Low Yield Formation of 1,4-bis-substituted byproduct.Increase molar excess of piperazine to 3-5 equivalents.[11]
Insufficient base to neutralize HCl.Add at least 1 equivalent of a base like K₂CO₃.[4]
Reaction temperature too low/high.Optimize temperature; typical range is 60-120°C.[4][5]
Major Impurity Bis-substituted piperazine.Increase piperazine excess; cool and filter the reaction mixture as the byproduct may precipitate.[4]
Reaction Stalls Protonation of piperazine nucleophile.Ensure an adequate amount of base is present throughout the reaction.
Purification Issues Product streaking on silica gel column.Add a basic modifier (e.g., 1% triethylamine) to the chromatography eluent.
Difficulty separating from byproducts.Use an acid-base extraction workup to isolate the basic product.[10]

Analytical Characterization

Properly characterizing the final product is essential to confirm its identity and purity.

  • HPLC-UV: A reverse-phase HPLC method is suitable for determining purity. Due to the basic nature of the piperazine and pyrimidine moieties, a mobile phase with a modifier like formic acid or trifluoroacetic acid is recommended to ensure good peak shape.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong signal for the protonated molecule [M+H]+.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are definitive for structure confirmation. The spectra should show characteristic peaks for the methyl group on the pyrimidine ring, the aromatic protons of the pyrimidine, and the two distinct sets of protons on the piperazine ring.

References

  • Wang, B.-L., et al. (2016). Synthesis and biological evaluation of novel 2-(1-piperazinyl)pyrimidine derivatives. European Journal of Medicinal Chemistry, 117, 167-178.
  • Folkers, K., et al. (1993). Synthesis of 4-[2-(Diethylamino)-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]piperazine. US Patent 5,120,843.
  • DeLaTore, K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.
  • Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Yildiz, I., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1238-1245.
  • Patel, H., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available from: [Link]

  • Leadbeater, N. E., & Scott, J. L. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry-A European Journal, 16(43), 12754-12757. Available from: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Ragaini, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. Available from: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 42(1), 424-440. Available from: [Link]

  • Asif, M. (2018). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]

  • Smith, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target interactions can lead to confounding experimental results, unforeseen side effects, and costly failures in later stages of development. This guide provides an in-depth technical comparison of the receptor cross-reactivity profile of 1-(2-Pyrimidinyl)piperazine, a compound of significant pharmacological interest.

A Note on Nomenclature: The compound of interest, 1-(2-Pyrimidinyl)piperazine (1-PP), is occasionally referred to by other names, including 2-(1-Piperazinyl)pyrimidine. Initial inquiries regarding "2-Methyl-4-(piperazin-1-YL)pyrimidine" did not yield specific pharmacological data, suggesting a likely misnomer for the well-characterized 1-PP. This guide will proceed with the established pharmacology of 1-(2-Pyrimidinyl)piperazine.

1-PP is notable not only for its own receptor activity but also as the principal active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and ipsapirone.[1] Its unique pharmacological profile, distinct from its parent compounds, makes a thorough understanding of its selectivity essential for interpreting preclinical and clinical data.

Primary and Secondary Pharmacological Targets

1-(2-Pyrimidinyl)piperazine exhibits a distinct dual-receptor interaction profile. Its primary activity is as an antagonist at the α2-adrenergic receptor, with a high binding affinity.[2] Concurrently, it acts as a partial agonist at the serotonin 5-HT1A receptor, though with considerably lower affinity.[2] This contrasts sharply with its parent compounds (e.g., buspirone, gepirone), which are primarily potent 5-HT1A receptor agonists.[3]

  • Primary Target: α2-Adrenergic Receptor (Antagonist) : 1-PP binds with high affinity to α2-adrenergic receptors (Ki = 7.3–40 nM).[2] These receptors are Gi-protein coupled and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, 1-PP blocks the effects of endogenous agonists like norepinephrine, thereby preventing this signaling cascade.

  • Secondary Target: 5-HT1A Receptor (Partial Agonist) : 1-PP displays a much lower affinity for the 5-HT1A receptor (Ki = 414 nM) and acts as a partial agonist (Emax = 54%).[2] Like the α2-adrenergic receptor, the 5-HT1A receptor is also Gi-coupled, and its activation inhibits adenylyl cyclase.[4] As a partial agonist, 1-PP can elicit a submaximal response compared to full agonists like serotonin, and can also act as an antagonist in the presence of a full agonist.

Comparative Receptor Binding Profile

To contextualize the cross-reactivity of 1-PP, its binding affinities are compared with its parent compounds and other selective α2-adrenergic antagonists. The data underscores the unique profile of 1-PP, which combines α2-antagonism with moderate 5-HT1A partial agonism.

CompoundPrimary Target(s)α2-Adrenergic Ki (nM)5-HT1A Ki (nM)Dopamine D2 Ki (nM)α1-Adrenergic Ki (nM)
1-(2-Pyrimidinyl)piperazine (1-PP) α2 Antagonist, 5-HT1A Partial Agonist 7.3 - 40 [2]414 [2]>10,000 [2]>10,000 [2]
Buspirone5-HT1A Partial AgonistWeak4 - 78[5]484[5]Weak
Gepirone5-HT1A AgonistWeak~31.8 - 54[6][7]No significant affinity[7]No significant affinity
Ipsapirone5-HT1A Partial AgonistWeak10[8]WeakWeak
Yohimbineα2 AntagonistHigh AffinityModerate Affinity[9]Moderate Affinity[9]Moderate Affinity[9]
AtipamezoleSelective α2 AntagonistHigh AffinityNegligible[7]Negligible[10]Low Affinity (High α2/α1 selectivity)[7]

Table 1: Comparative in vitro binding affinities (Ki) of 1-PP and related compounds at key receptors. Lower Ki values indicate higher binding affinity.

The data clearly illustrates that while the parent azapirones (Buspirone, Gepirone, Ipsapirone) are potent 5-HT1A ligands, their shared metabolite, 1-PP, shifts its primary affinity towards the α2-adrenergic receptor. Compared to the classic α2-antagonist Yohimbine, which shows broad cross-reactivity, 1-PP is more selective, with its main off-target interaction being the 5-HT1A receptor. Atipamezole stands out as a highly selective α2-antagonist with minimal cross-reactivity, serving as a benchmark for selectivity.[7][10]

Signaling Pathways and Functional Implications

The cross-reactivity of 1-PP at both α2 and 5-HT1A receptors, which are both predominantly Gi-coupled, has complex functional implications. Both receptors, upon activation by an agonist, inhibit adenylyl cyclase, leading to decreased intracellular cAMP.

G_protein_signaling cluster_alpha2 α2-Adrenergic Receptor Pathway cluster_5ht1a 5-HT1A Receptor Pathway cluster_downstream Downstream Signaling a2_agonist Norepinephrine (Agonist) a2_receptor α2 Receptor a2_agonist->a2_receptor Activates gi_protein Gi Protein a2_receptor->gi_protein Activates a2_1pp 1-PP (Antagonist) a2_1pp->a2_receptor Blocks ht1a_agonist Serotonin (Full Agonist) ht1a_receptor 5-HT1A Receptor ht1a_agonist->ht1a_receptor Activates ht1a_receptor->gi_protein ht1a_1pp 1-PP (Partial Agonist) ht1a_1pp->ht1a_receptor Partially Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Converts Adenylyl Cyclase cellular_response Inhibition of Cellular Response camp->cellular_response

Figure 1: Signaling pathways for α2-adrenergic and 5-HT1A receptors.

As an α2-antagonist , 1-PP blocks the inhibitory effect of norepinephrine, potentially leading to an increase in neurotransmitter release from presynaptic terminals. As a 5-HT1A partial agonist , it can weakly activate the receptor, leading to a submaximal inhibition of adenylyl cyclase compared to serotonin. This dual action can result in a complex modulation of neuronal circuits, which is critical when interpreting the overall effect of its parent drugs.

Experimental Methodologies for Assessing Cross-Reactivity

A tiered and systematic approach is essential for rigorously defining a compound's cross-reactivity profile. This involves a combination of binding assays to determine affinity and functional assays to determine the compound's action at the receptor (e.g., agonist, antagonist, inverse agonist).

experimental_workflow start Test Compound (e.g., 1-PP) broad_screen Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen) start->broad_screen primary_hits Identify Primary Targets and Off-Targets (Determine Ki values) broad_screen->primary_hits functional_assays Functional Assays for Hits primary_hits->functional_assays gtp GTPγS Binding Assay (Determine EC50/Emax) functional_assays->gtp camp cAMP Assay (Determine EC50/Emax) functional_assays->camp profile Comprehensive Selectivity & Functional Profile gtp->profile camp->profile

Figure 2: Workflow for cross-reactivity profiling.

Radioligand Competition Binding Assay

This is the foundational assay to determine the binding affinity (Ki) of a test compound for a wide range of receptors. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[11]

    • Centrifuge the homogenate at low speed to remove debris, then at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • To each well, add the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of the radioligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound.[11][12]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled ligand).[13]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

GTPγS Binding Assay

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), particularly those coupled to Gi/o proteins. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist.

Step-by-Step Protocol:

  • Reagents and Membrane Preparation:

    • Prepare membranes as described for the radioligand binding assay.

    • Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and other necessary ions.

    • Prepare solutions of the test compound (potential agonist) and [35S]GTPγS.

  • Assay Setup (96-well plate format):

    • In each well, combine the cell membranes, assay buffer with GDP, and various concentrations of the test compound.

    • Pre-incubate the plate for 15-30 minutes at room temperature.[14]

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to all wells.[14]

    • Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [35S]GTPγS binding.[14]

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through a GF/C filter plate, followed by washing to remove unbound [35S]GTPγS.[15]

    • SPA (Scintillation Proximity Assay) Method: Add wheat germ agglutinin (WGA)-coated SPA beads, which bind to the membranes. The proximity of the bound [35S]GTPγS to the beads stimulates light emission. No washing is required.[16]

  • Quantification and Data Analysis:

    • Count the radioactivity on the filters or the light emission from the SPA beads.

    • Plot the stimulated binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) values. This will characterize the compound as a full or partial agonist.

cAMP Functional Assay

This assay measures the functional consequence of GPCR activation on the second messenger cAMP. For Gi-coupled receptors like α2-adrenergic and 5-HT1A, agonist activation leads to a decrease in cAMP levels. Modern assays often use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Protocol (TR-FRET Method):

  • Cell Preparation:

    • Use a cell line stably or transiently expressing the receptor of interest.

    • Harvest the cells and resuspend them in a stimulation buffer. Determine the optimal cell density for the assay.[17]

  • Assay Setup (384-well plate format):

    • Dispense the cell suspension into the wells of a microtiter plate.

    • For Gi-coupled receptor antagonist testing, add a fixed concentration of an agonist (like forskolin, which directly activates adenylyl cyclase to raise basal cAMP) to all wells except the negative control.

    • Add a range of concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for receptor modulation of cAMP production.

  • Lysis and Detection:

    • Lyse the cells and add the TR-FRET detection reagents. These typically consist of a Europium (Eu)-labeled anti-cAMP antibody (donor) and a fluorescently labeled cAMP analog (acceptor).[18]

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.[19]

  • Quantification and Data Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.

    • The TR-FRET signal is inversely proportional to the amount of cAMP produced by the cells.

    • Calculate the ratio of acceptor/donor signals and plot against the test compound concentration to determine IC50 (for antagonists) or EC50 (for agonists) values.

Conclusion

The pharmacological profile of 1-(2-Pyrimidinyl)piperazine is defined by its potent antagonism of the α2-adrenergic receptor and a significant, albeit weaker, partial agonism at the 5-HT1A receptor. It demonstrates high selectivity against other key CNS receptors, such as dopamine D2-like and α1-adrenergic receptors. This dual-activity profile distinguishes it from both its parent azapirone drugs and from highly selective α2-antagonists like atipamezole.

For researchers investigating the pharmacology of azapirones or developing novel α2-adrenergic ligands, a thorough understanding of this cross-reactivity is crucial. The presence of 1-PP as an active metabolite means that the in vivo effects of drugs like buspirone are a composite of high-potency 5-HT1A agonism from the parent drug and α2-antagonism from the metabolite. By employing a systematic workflow of binding and functional assays as detailed in this guide, drug development professionals can precisely characterize the selectivity of their compounds, mitigate the risk of off-target effects, and build a robust data package for candidate selection.

References

  • Maj, J., et al. (1994). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Journal of Neural Transmission. General Section, 98(3), 205-217. [Link]

  • Wikipedia contributors. (2023, April 29). Pyrimidinylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved February 1, 2026, from [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Savitz, A. T., et al. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute.
  • Kim, D. C., & Thayer, S. A. (1994). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Biochemical Pharmacology, 48(4), 739-750.
  • Virtanen, R., et al. (1999). Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist. CNS Drug Reviews, 5(3), 275-290.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 1, 2026, from [Link]

  • Stahl, S. M., et al. (2024). Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review. Biomedicines, 12(1), 107. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved February 1, 2026, from [Link].

  • Bioauxilium Research Inc. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved February 1, 2026, from [Link]

  • Bergman, J., et al. (2013). Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology, 17(5), 739-745.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved February 1, 2026, from [Link]

  • Haapalinna, A., et al. (2002). Atipamezole, a specific α2-adrenoceptor antagonist, facilitates the recovery from traumatic brain injury in rats. Journal of Neurotrauma, 19(2), 251-262.
  • Rickels, K., et al. (1996). A phase II multicenter dose-finding, efficacy and safety trial of ipsapirone in outpatients with generalized anxiety disorder. Journal of Clinical Psychopharmacology, 16(4), 282-290.
  • Roberts, S., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Journal of Pharmacological and Toxicological Methods, 100, 106609.
  • Wikipedia contributors. (2024, January 23). Yohimbine. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]

  • Wesołowska, A., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(20), 11849-11871.
  • Plumb, D. C. (2011). Pharm Profile: Atipamezole. Veterinary Therapeutics, 12(1), E1-E5.
  • Singh, R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Future Journal of Pharmaceutical Sciences, 8(1), 57.
  • Gobbi, M., et al. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology, 180(1), 183-186.
  • Eurofins Discovery. (n.d.). About Us. Retrieved February 1, 2026, from [Link]

  • Patsnap. (n.d.). Gepirone hydrochloride. Synapse. Retrieved February 1, 2026, from [Link]

  • Mixlab. (2020, November 23). Atipamezole Hydrochloride. Retrieved February 1, 2026, from [Link]

  • Tinsley, A., et al. (2024). Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. Sports, 12(1), 13.
  • Eurofins Discovery. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Retrieved February 1, 2026, from [Link]

  • GraphPad Software. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2019). Safety screening in early drug discovery: An optimized assay panel. [Link]

  • Feiger, A. D., et al. (1992). Gepirone in the treatment of major depression.
  • Kumar, R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Future Journal of Pharmaceutical Sciences, 8(1), 57.
  • Cutler, N. R., et al. (1993). A phase II multicenter dose-finding, efficacy and safety trial of ipsapirone in outpatients with generalized anxiety disorder. Psychopharmacology Bulletin, 29(3), 429-437.
  • AWS. (n.d.). Atipamezole. Retrieved February 1, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 1, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gepirone. Retrieved February 1, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved February 1, 2026, from [Link]

  • Davenport, A. P., & Hall, M. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 138, 153-176.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved February 1, 2026, from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Substituted-4-(piperazin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The 2-substituted-4-(piperazin-1-yl)pyrimidine scaffold has emerged as a versatile pharmacophore, giving rise to a multitude of candidates across various therapeutic areas, from oncology to central nervous system disorders. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this chemical class, with a focus on understanding the critical translational aspects that govern success or failure. While specific efficacy data for 2-Methyl-4-(piperazin-1-YL)pyrimidine is not extensively available in the public domain, this guide will utilize data from structurally related and well-characterized analogues to illustrate the key principles and experimental considerations for researchers in this field.

The 2-Substituted-4-(piperazin-1-yl)pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental component of nucleobases, making it a bioisostere that is well-tolerated in biological systems. [1]Its fusion with a piperazine moiety at the 4-position creates a structure with a unique combination of hydrogen bond donors and acceptors, as well as the ability to modulate physicochemical properties such as solubility and membrane permeability. The 2-position of the pyrimidine ring serves as a key point for diversification, allowing for the introduction of various substituents that can be tailored to interact with specific biological targets. This has led to the development of numerous kinase inhibitors, CNS-active agents, and antimicrobial compounds.

From Benchtop to Bedside: A Case Study in Kinase Inhibition

To illustrate the critical interplay between in vitro and in vivo efficacy, we will examine the development of 4-aryl-2-aminoalkylpyrimidine derivatives as potent and selective Janus kinase 2 (JAK2) inhibitors. [2]One such advanced lead, XL019 , provides a compelling case study for understanding the translational journey.

In Vitro Efficacy: Defining Potency and Selectivity at the Molecular Level

The initial stages of drug discovery for this class of compounds heavily rely on a battery of in vitro assays to establish potency, selectivity, and mechanism of action.

Table 1: In Vitro Profile of a Representative 4-Aryl-2-aminoalkylpyrimidine (XL019) [2]

Assay Type Target IC50 Description
Biochemical Assay JAK2 < 1 nM Demonstrates potent inhibition of the target enzyme's catalytic activity.
Cellular Assay HEL 92.1.7 (human erythroleukemia) 100-250 nM Confirms cell permeability and inhibition of JAK2 signaling in a cellular context.

| Kinase Selectivity Panel | >100 kinases | >100-fold selective | Establishes selectivity for the target kinase over other related and unrelated kinases. |

Experimental Protocol: In Vitro JAK2 Inhibition Assay

  • Reagents and Materials: Recombinant human JAK2 enzyme, ATP, peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add the JAK2 enzyme to the wells of the 96-well plate.

    • Add the serially diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices: The use of both biochemical and cellular assays is crucial. A potent biochemical IC50 confirms direct target engagement, while a strong cellular IC50 indicates that the compound can penetrate the cell membrane and inhibit the target in its native environment. The kinase selectivity panel is a self-validating system that de-risks potential off-target effects, a critical step for ensuring a favorable safety profile.

In Vivo Efficacy: The Whole-System Test

The true test of a drug candidate lies in its ability to elicit a therapeutic response in a living organism. In vivo studies are designed to assess not only the efficacy of the compound but also its pharmacokinetic and pharmacodynamic properties.

Table 2: In Vivo Profile of a Representative 4-Aryl-2-aminoalkylpyrimidine (XL019) in a Mouse Xenograft Model [2]

Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Pharmacodynamic Marker

| Nude mice bearing human tumor xenografts | 30 mg/kg, oral, once daily | Significant dose-dependent TGI | Inhibition of STAT3 phosphorylation |

Experimental Protocol: Mouse Xenograft Model for Antitumor Efficacy

  • Cell Culture and Implantation: Culture a human tumor cell line known to be dependent on JAK2 signaling (e.g., HEL 92.1.7). Implant a specific number of cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test compound (e.g., XL019) or vehicle orally once daily.

  • Efficacy Assessment: Measure tumor volume using calipers at regular intervals throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess the level of target engagement, for example, by measuring the phosphorylation status of downstream signaling proteins like STAT3 via Western blot or immunohistochemistry.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment groups compared to the vehicle control.

Trustworthiness of the Protocol: This protocol incorporates a control group to account for the natural growth of the tumor, ensuring that any observed anti-tumor effect can be attributed to the test compound. The inclusion of a pharmacodynamic marker provides a direct link between target inhibition and the observed therapeutic effect, validating the mechanism of action in vivo.

Illustrative Signaling Pathway and Experimental Workflow

G cluster_pathway JAK2 Signaling Pathway cluster_workflow In Vivo Efficacy Workflow Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression XL019 XL019 XL019->JAK2 Inhibition Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Dosing (Vehicle/XL019) Randomization->Dosing Efficacy Efficacy Assessment (TGI) Dosing->Efficacy PD_Analysis PD Analysis (pSTAT3) Efficacy->PD_Analysis End Data Analysis PD_Analysis->End

Caption: JAK2 signaling pathway and a typical in vivo efficacy workflow.

Bridging the Gap: Key Considerations for Translational Success

The transition from potent in vitro activity to in vivo efficacy is not always seamless. Several factors can contribute to this "in vitro-in vivo" gap:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) profile is a critical determinant of its in vivo efficacy. A potent inhibitor with poor oral bioavailability or rapid metabolism will likely fail in vivo.

  • Target Engagement in Tissue: Achieving sufficient and sustained concentrations of the drug at the site of action is paramount.

  • In Vivo Model Selection: The choice of animal model should be clinically relevant and accurately reflect the human disease state.

  • Toxicity: Off-target effects or compound-related toxicity can limit the achievable therapeutic dose.

Exploring the Broader Landscape: Other Applications of the Scaffold

The versatility of the 2-substituted-4-(piperazin-1-yl)pyrimidine scaffold is evident in its application across different therapeutic areas. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity and as inhibitors of β-glucuronidase. [3]Furthermore, modifications to this core have yielded potent inhibitors of other kinases such as Akt, demonstrating the broad potential of this chemical class. [4]

Conclusion: A Framework for Rational Drug Development

While the specific in vitro and in vivo efficacy data for 2-Methyl-4-(piperazin-1-YL)pyrimidine remains to be fully elucidated in publicly accessible literature, the principles outlined in this guide provide a robust framework for its evaluation and for the development of other compounds based on the 2-substituted-4-(piperazin-1-yl)pyrimidine scaffold. A thorough understanding of the interplay between in vitro potency, selectivity, pharmacokinetics, and in vivo target engagement is essential for navigating the complexities of drug discovery and ultimately delivering effective new therapies to patients.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). MDPI. [Link]

  • SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. (2012). PubMed. [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). PubMed. [Link]

Sources

Orthogonal Validation of a Novel MEK1 Inhibitor: A Comparative Guide for 2-Methyl-4-(piperazin-1-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the discovery of a potent bioactive compound is merely the first step. The true challenge lies in unequivocally proving its mechanism of action (MoA). Ascribing a cellular phenotype to a compound based on a single assay is fraught with risk, as off-target effects or assay-specific artifacts can lead to costly and time-consuming misinterpretations.[1] This guide provides a comprehensive framework for the orthogonal validation of a novel, hypothetical kinase inhibitor, 2-Methyl-4-(piperazin-1-YL)pyrimidine (herein referred to as Pyrinopiper-M1 ), which was identified as a potent inhibitor of MEK1 in a primary biochemical screen.

True confidence in a compound's MoA is achieved not by repeating the same experiment, but by using orthogonal assays—distinct methods that interrogate the same biological question through different physical principles.[2] Here, we will progress from the initial in vitro enzymatic assay to direct confirmation of target engagement in a cellular context and finally to the functional validation of downstream pathway modulation. This multi-pronged approach builds a robust, self-validating case for the specific on-target activity of Pyrinopiper-M1.[3][4]

Part 1: The Primary Screen - Direct Enzymatic Inhibition

The journey of Pyrinopiper-M1 began with a high-throughput screen that measured its ability to inhibit the enzymatic activity of purified, recombinant MEK1 protein.

Causality Behind Experimental Choice: A cell-free biochemical assay is the cleanest and most direct method to identify potential inhibitors of a specific enzyme. By using purified components (kinase, substrate, ATP), we can directly measure the compound's ability to interfere with the catalytic process, minimizing confounding variables from complex cellular systems. The ADP-Glo™ Kinase Assay was selected for its high sensitivity and universal applicability to nearly any kinase.[5][6] It quantifies kinase activity by measuring the amount of ADP produced, a direct product of the phosphorylation reaction.[7]

Comparative Data 1: In Vitro IC50 of MEK1 Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) of Pyrinopiper-M1 compared to Selumetinib, a well-characterized clinical MEK1/2 inhibitor.

CompoundTarget KinaseAssay FormatIC50 (nM)
Pyrinopiper-M1 Recombinant MEK1ADP-Glo™15.2
SelumetinibRecombinant MEK1ADP-Glo™21.8

Interpretation: The data suggests that Pyrinopiper-M1 is a potent inhibitor of MEK1's enzymatic activity in vitro, with a potency comparable to an established drug. However, this result alone is insufficient. It does not prove that the compound can enter a cell, bind to MEK1 in the crowded cellular milieu, or that its ultimate biological effect is a result of this specific inhibition.

Part 2: Orthogonal Method 1 - Cellular Target Engagement

The critical next step is to confirm that Pyrinopiper-M1 physically binds to its intended target, MEK1, within an intact cellular environment.[8][9] For this, the Cellular Thermal Shift Assay (CETSA®) is a powerful and indispensable tool.[10][11]

Causality Behind Experimental Choice: CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermodynamic stability.[12][13] This stabilization means a higher temperature is required to denature the protein. By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly "see" target engagement without needing to modify the compound or the protein.[14][15] This provides direct biophysical evidence of an interaction in a physiologically relevant context.[10]

Workflow: Cellular Thermal Shift Assay (CETSA)

The diagram below outlines the key steps in a CETSA experiment designed to validate the binding of Pyrinopiper-M1 to MEK1.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification treat_cells 1. Treat intact cells (e.g., HCT116) with Pyrinopiper-M1 or DMSO heat_aliquots 2. Aliquot cells and heat to a range of temperatures (e.g., 40°C to 70°C) treat_cells->heat_aliquots Incubate lyse_cells 3. Lyse cells via freeze-thaw cycles heat_aliquots->lyse_cells Cool centrifuge 4. Centrifuge to separate soluble vs. aggregated proteins lyse_cells->centrifuge western_blot 5. Analyze soluble fraction for MEK1 protein levels via Western Blot / ELISA centrifuge->western_blot Collect supernatant

Caption: Workflow for CETSA to confirm target engagement.

Experimental Protocol: CETSA
  • Cell Culture: Plate HCT116 cells (a human colorectal cancer line with an activating KRAS mutation, making it sensitive to MEK inhibition) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM Pyrinopiper-M1 or a DMSO vehicle control for 1 hour at 37°C.

  • Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MEK1 protein at each temperature point using a standard Western Blot protocol with a MEK1-specific antibody.

Comparative Data 2: Thermal Stabilization of MEK1

The thermal shift (ΔTm) is the change in the melting temperature of the target protein upon ligand binding. A significant positive shift is strong evidence of target engagement.

Compound (10 µM)Target ProteinApparent Tm (DMSO)Apparent Tm (Compound)ΔTm (°C)
Pyrinopiper-M1 MEK152.1°C58.6°C+6.5°C
SelumetinibMEK152.1°C59.2°C+7.1°C
Pyrinopiper-M1 CDK2 (Control)48.5°C48.4°C-0.1°C

Interpretation: Pyrinopiper-M1 induced a significant, 6.5°C thermal stabilization of MEK1, comparable to the known MEK inhibitor Selumetinib.[16] Critically, it did not stabilize an unrelated kinase, CDK2, providing initial evidence of selectivity. This orthogonal result strongly supports the hypothesis that Pyrinopiper-M1 binds directly to MEK1 in living cells.

Part 3: Orthogonal Method 2 - Downstream Pathway Inhibition

Confirming target engagement is essential, but the ultimate proof of a functional MoA is demonstrating that this binding event leads to the expected change in downstream cellular signaling.[4] For a MEK1 inhibitor, the key downstream event is the inhibition of ERK1/2 phosphorylation.

Causality Behind Experimental Choice: MEK1 is a dual-specificity kinase whose only known substrates are ERK1 and ERK2. Therefore, measuring the phosphorylation status of ERK1/2 (at Thr202/Tyr204) is a direct and highly specific readout of MEK1 activity within the cell.[17][18] Western blotting is a classic, robust technique that allows for the sensitive detection of both total and phosphorylated protein levels, providing a clear picture of the inhibitor's functional impact on the signaling cascade.[19][20]

Signaling Pathway: MAPK/ERK Cascade

The diagram illustrates the canonical MAPK/ERK pathway, highlighting the point of inhibition by Pyrinopiper-M1 and the downstream readout.

MAPK_Pathway Stimulus Growth Factors, Mitogens RAS RAS Stimulus->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Response Cell Proliferation, Survival Transcription->Response Inhibitor Pyrinopiper-M1 Inhibitor->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by Pyrinopiper-M1.

Experimental Protocol: Western Blot for Phospho-ERK
  • Cell Culture & Starvation: Plate HCT116 cells. Once they reach ~70% confluency, serum-starve the cells for 12-18 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with a serial dilution of Pyrinopiper-M1 (e.g., 1 nM to 10 µM) or DMSO for 1 hour.

  • Stimulation: Stimulate the MAPK pathway by adding Epidermal Growth Factor (EGF) at 100 ng/mL for 10 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF membrane.

  • Probing:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

Comparative Data 3: Inhibition of ERK Phosphorylation

The cellular half-maximal effective concentration (EC50) reflects the dose required to achieve 50% of the maximal inhibitory effect on the downstream pathway.

CompoundCellular ReadoutCell LineEC50 (nM)
Pyrinopiper-M1 p-ERK (T202/Y204) InhibitionHCT11645.8
Selumetinibp-ERK (T202/Y204) InhibitionHCT11662.5

Interpretation: Pyrinopiper-M1 effectively suppressed EGF-induced ERK phosphorylation in a dose-dependent manner, with a cellular EC50 of 45.8 nM. This value is reasonably close to its biochemical IC50 (15.2 nM), which is a strong indicator that the compound efficiently enters the cell and engages its target to produce the intended functional outcome. The slight shift between IC50 and EC50 is expected and reflects factors like cell permeability and competition with high intracellular ATP concentrations.

Synthesis and Conclusion

By employing a strategically designed, three-tiered validation approach, we have constructed a robust and compelling case for the mechanism of action of Pyrinopiper-M1 .

  • Biochemical Assay: Demonstrated potent, direct inhibition of the purified MEK1 enzyme.

  • Cellular Target Engagement (Orthogonal): Provided direct biophysical evidence that the compound binds to and stabilizes MEK1 within intact cells.

  • Functional Pathway Analysis (Orthogonal): Confirmed that this binding event translates into the expected functional consequence—the inhibition of downstream ERK phosphorylation.

The convergence of data from these three distinct, orthogonal methodologies provides high confidence that the primary mechanism of action for Pyrinopiper-M1 is the inhibition of MEK1. This validated understanding is the bedrock upon which all future preclinical and clinical development of this compound can be confidently built.

References

  • Almqvist, H., et al. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Methods in Molecular Biology, 1479:161-80. [Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells". Nature Protocols, 9(9):2100-22. [Link]

  • Concept Life Sciences. "Target Engagement Assay Services". Concept Life Sciences Website. [Link]

  • Schenone, M., et al. (2020). "Importance of Quantifying Drug–Target Engagement in Cells". ACS Chemical Biology, 15(3):573-583. [Link]

  • Bio-protocol. "In vitro ADP-Glo kinase assay". Bio-protocol Website. [Link]

  • Martinez Molina, D., et al. (2013). "Monitoring drug-target interactions in intact cells with the cellular thermal shift assay". Science, 341(6141):84-7. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). "Importance of Quantifying Drug–Target Engagement in Cells". ACS Chemical Biology, 15(3), 573–583. [Link]

  • Pelago Bioscience. "Target Engagement: A Key Factor in Drug Development Failures". Pelago Bioscience Website. [Link]

  • Fedorov, O., et al. (2007). "A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases". Proceedings of the National Academy of Sciences, 104(51):20523-8. [Link]

  • CETSA. "CETSA". CETSA Website. [Link]

  • ResearchGate. "ADP-Glo™ Assay Formats and Step-By-Step Protocol". ResearchGate Website. [Link]

  • LaRochelle, J. R., et al. (2018). "Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors". SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(7), 716–727. [Link]

  • Jones, C. A., et al. (2011). "Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora". Methods in Molecular Biology, 722:195-208. [Link]

  • Smalley, K. S. M. (2014). "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines". Methods in Molecular Biology, 1170:215-28. [Link]

  • News-Medical.Net (2020). "Cellular Thermal Shift Assay (CETSA)". News-Medical.Net. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacodynamics of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Pyrimidine Analogs in Chemotherapy

Pyrimidine analogs represent a cornerstone class of antimetabolite drugs that have been pivotal in oncological practice for decades.[1][2][3] These agents are structural mimics of the natural pyrimidine bases—cytosine, thymine, and uracil—which are fundamental building blocks for DNA and RNA.[1][4] By acting as "decoys," these fraudulent mimics insinuate themselves into the metabolic pathways responsible for nucleic acid synthesis, effectively disrupting these critical processes and leading to the arrest of cell division and, ultimately, cell death.[5][6]

The therapeutic principle hinges on the high proliferative rate of cancer cells, which are more heavily engaged in DNA and RNA synthesis than most normal cells, rendering them more susceptible to the disruptive effects of these antimetabolites.[6][7] However, the efficacy and toxicity of these drugs are not uniform. Each analog possesses a unique pharmacodynamic profile, dictated by its distinct mechanism of action, cellular uptake, metabolic activation, and molecular targets. This guide provides a comparative analysis of the most clinically significant pyrimidine analogs, offering field-proven insights and experimental data for researchers and drug development professionals.

Core Mechanisms of Action: A Tale of Two Pathways

At their core, pyrimidine analogs function by being intracellularly activated, or "anabolized," into fraudulent nucleotides.[8][9] These active metabolites then exert their cytotoxic effects through two primary mechanisms:

  • Enzyme Inhibition: The fraudulent nucleotides bind to and inhibit key enzymes involved in the de novo synthesis of legitimate pyrimidine nucleotides. This starves the cell of the essential building blocks required for DNA replication and repair.

  • Nucleic Acid Incorporation: The analog-triphosphates compete with their natural counterparts (like dCTP and dTTP) for incorporation into growing DNA and RNA strands by polymerases.[10] This incorporation can lead to chain termination, dysfunctional RNA, and the induction of DNA damage responses, triggering apoptosis.[6][11]

The relative importance of these mechanisms can vary significantly between different analogs and even in different cell types, which underpins their diverse clinical activities and toxicity profiles.[12]

In-Depth Profiles of Key Pyrimidine Analogs

5-Fluorouracil (5-FU) and its Oral Prodrug, Capecitabine

5-Fluorouracil is one of the most widely used chemotherapeutic agents, particularly for solid tumors like colorectal and breast cancer.[4][6] Capecitabine is an orally administered prodrug designed to overcome the drawbacks of intravenous 5-FU by being converted into the active drug preferentially at the tumor site.[7][13]

Mechanism of Action & Activation:

5-FU is a prodrug that must be converted into three active metabolites to exert its cytotoxic effects.[6]

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary mediator of 5-FU's action. FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex formation blocks the catalytic activity of TS, the rate-limiting enzyme for thymidine synthesis, leading to a depletion of deoxythymidine triphosphate (dTTP) and subsequent "thymineless death."

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP), disrupting RNA processing and function.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation.[11]

Capecitabine undergoes a three-step enzymatic cascade, culminating in its conversion to 5-FU by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues compared to normal tissues.[7][13] This tumor-selective activation is intended to increase efficacy while reducing systemic toxicity.[13]

G Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (High in Tumor) FUMP FUMP FU->FUMP OPRT FUDP FUDP FUMP->FUDP FUTP FUTP (to RNA) FUDP->FUTP FdUMP FdUMP FUDP->FdUMP Ribonucleotide Reductase TS Thymidylate Synthase (TS) FdUMP->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP

Caption: Metabolic activation pathway of Capecitabine to 5-FU and its active metabolites.
Gemcitabine (dFdC)

Gemcitabine is a deoxycytidine analog with broad activity against a range of solid tumors, including pancreatic, non-small cell lung, and bladder cancers.[4][14]

Mechanism of Action & Activation:

Gemcitabine requires intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6] Its cytotoxicity is mediated by a dual mechanism:

  • DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural dCTP for incorporation into DNA. After dFdCTP is incorporated, one additional nucleotide can be added before DNA polymerase is unable to proceed, an effect known as "masked chain termination." This stalls DNA replication and induces apoptosis.[6]

  • Ribonucleotide Reductase (RNR) Inhibition: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR, the enzyme responsible for generating the deoxynucleotide triphosphates (dNTPs) required for DNA synthesis. This inhibition depletes the cellular pools of dNTPs, which both potentiates the incorporation of dFdCTP into DNA and halts DNA synthesis through substrate deprivation.[6]

G cluster_0 Intracellular Activation & Action Gem Gemcitabine dFdCMP dFdCMP (Monophosphate) Gem->dFdCMP Deoxycytidine Kinase (dCK) dFdCDP dFdCDP (Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA DNA Synthesis dFdCTP->DNA Masked Chain Termination dNTPs dNTP Pool RNR->dNTPs Synthesis

Caption: Experimental workflow for determining drug cytotoxicity using an MTT assay.
Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

This protocol assesses the direct inhibitory effect of 5-FU's active metabolite (FdUMP) on its primary target, thymidylate synthase.

Methodology:

  • Cell Lysate Preparation: Culture cells of interest and treat with 5-FU for a specified time. Harvest the cells, wash with cold PBS, and lyse them using a suitable buffer to obtain a protein extract containing TS.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate, the TS substrate dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [³H]-dUMP. The TS enzyme will convert [³H]-dUMP to [³H]-dTMP and ³H₂O.

  • Stop Reaction: After a defined incubation period (e.g., 20 minutes at 37°C), stop the reaction by adding activated charcoal, which binds unreacted [³H]-dUMP but not the released ³H₂O.

  • Quantify Activity: Centrifuge the samples to pellet the charcoal. Transfer the supernatant containing the ³H₂O to a scintillation vial.

  • Data Acquisition: Measure the radioactivity using a liquid scintillation counter. The amount of tritium released is directly proportional to the TS activity.

  • Analysis: Compare the TS activity in 5-FU-treated cells to that in untreated control cells to determine the percentage of inhibition.

Conclusion: A Comparative Perspective for Strategic Drug Development

The pharmacodynamic diversity among pyrimidine analogs provides a rich landscape for therapeutic intervention. 5-FU and its prodrug Capecitabine primarily function by inducing a "thymineless" state through the inhibition of thymidylate synthase. In contrast, Gemcitabine and Cytarabine act as chain-terminating nucleosides that directly sabotage the process of DNA replication, with Gemcitabine adding the unique ability to inhibit ribonucleotide reductase.

Understanding these distinct mechanisms is paramount for researchers. It informs the rational design of combination therapies, the prediction of resistance mechanisms, and the development of next-generation analogs with improved tumor selectivity and reduced toxicity. The experimental protocols provided herein serve as a foundation for the rigorous preclinical evaluation of these and novel antimetabolite compounds, ensuring that the principles of scientific integrity and causality guide the path toward more effective cancer therapies.

References

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH . Source: National Center for Biotechnology Information. [Link]

  • Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH . Source: National Center for Biotechnology Information. [Link]

  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications - Research and Reviews . Source: Research & Reviews: Journal of Medicinal and Organic chemistry. [Link]

  • Pyrimidine analogue - Wikipedia . Source: Wikipedia. [Link]

  • Pyrimidine analogues - BrainKart . Source: BrainKart. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC . Source: National Center for Biotechnology Information. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed . Source: PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC . Source: National Center for Biotechnology Information. [Link]

  • Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures - YouTube . Source: YouTube. [Link]

  • Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed . Source: PubMed. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - Frontiers . Source: Frontiers in Oncology. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - ResearchGate . Source: ResearchGate. [Link]

  • Pyrimidine Antagonists Pharmacology | Medcrine . Source: Medcrine. [Link]

  • Pyrimidine analogue – Knowledge and References - Taylor & Francis . Source: Taylor & Francis Online. [Link]

  • 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review) . Source: Spandidos Publications. [Link]

  • Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PubMed . Source: PubMed. [Link]

  • Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf . Source: National Center for Biotechnology Information. [Link]

  • Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI . Source: MDPI. [Link]

  • Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma | PLOS One - Research journals . Source: PLOS ONE. [Link]

  • Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology - DSpace . Source: DSpace@Leiden. [Link]

  • Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC . Source: National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

2-Methyl-4-(piperazin-1-YL)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

2-Methyl-4-(piperazin-1-yl)pyrimidine is a nitrogen-containing heterocyclic building block commonly used in medicinal chemistry.[1] Due to the secondary amine (piperazine moiety) and the pyrimidine ring, this compound exhibits basic properties and is classified as a potential corrosive and irritant .

CRITICAL DISPOSAL DIRECTIVE:

  • DO NOT dispose of down the drain or in municipal trash.

  • DO NOT mix with strong acids (exothermic reaction) or strong oxidizers.

  • MANDATORY: Segregate as Basic Organic Waste .

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physicochemical drivers behind the disposal logic.

PropertyDescriptionImplication for Disposal
Chemical Structure Pyrimidine ring substituted with a methyl group (pos 2) and a piperazine ring (pos 4).[1][2][3]Nitrogen-rich heterocycle; requires incineration to prevent environmental accumulation.[1]
Functional Group Secondary Amine (Piperazine NH).Basic (pH > 10 in solution). Incompatible with acids and acid chlorides.
Physical State Typically Solid (or viscous oil).Dispose of as solid hazardous waste unless dissolved in solvent.
GHS Classification Danger: Skin Corr.[2][4][5][6] 1B (Likely), Eye Dam.[6] 1.Requires full PPE (gloves, goggles, lab coat) during waste transfer.
Reactivity Incompatible with strong oxidizers, acids, acid anhydrides.Segregation is critical. Do not pack in the same secondary containment as nitric acid or peroxides.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound)

For expired reagents, surplus solids, or contaminated weighing boats.[1]

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out "2-Methyl-4-(piperazin-1-yl)pyrimidine" completely. Do not use abbreviations.

    • Hazards: Check "Toxic" and "Corrosive".[7][8]

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Organic Bases" .

  • Hand-off: Seal the container tightly. Request pickup from your EHS (Environmental Health & Safety) department or licensed contractor.[9]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

For solutions containing the compound dissolved in organic solvents (e.g., DCM, Methanol, DMSO).[1]

  • Stream Identification: Determine the primary solvent.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM), Chloroform, etc.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, DMSO.[1]

  • pH Check: If the solution is aqueous or mixed aqueous-organic, check the pH.

    • Note: If pH > 12, do not mix with acidic waste streams to prevent heat generation and spattering.

  • Transfer: Pour into the appropriate solvent waste carboy (Safety Can).

    • Always use a funnel to prevent spills.

    • Ground the container if transferring large volumes of flammable solvents.

  • Log Entry: Record the approximate concentration of 2-Methyl-4-(piperazin-1-yl)pyrimidine on the waste log sheet attached to the carboy.

C. Contaminated Debris (Gloves, Paper Towels)[1]
  • Collection: Collect in a clear, 6-mil polyethylene bag or a dedicated solid waste bucket.

  • Classification: Label as "Hazardous Solid Debris - Contaminated with Basic Organics".

  • Disposal: Tie off the bag and place it in the solid hazardous waste drum (usually a fiber drum with a liner).

Emergency Spill Response Protocol

Scenario: You have spilled 5g of solid 2-Methyl-4-(piperazin-1-yl)pyrimidine on the benchtop.

  • Isolate: Alert nearby personnel. Demarcate the area.[6][8]

  • PPE Up: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, wear an N95 or P100 respirator.

  • Containment:

    • Do not dry sweep (creates dust).[8]

    • Cover the spill with wet paper towels (dampened with water) or an inert absorbent (Vermiculite/Sand) to weigh down the powder.

  • Cleanup:

    • Scoop the wet material into a disposable wide-mouth jar.

    • Wipe the surface with a dilute acetic acid solution (1-5%) or water to neutralize/solubilize residues.[1]

    • Perform a final wipe with soap and water.[6]

  • Disposal: Label the jar as "Spill Debris: 2-Methyl-4-(piperazin-1-yl)pyrimidine" and process as Solid Hazardous Waste.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 2-Methyl-4-(piperazin-1-yl)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Spill Spill / Debris StateCheck->Spill SolidAction Pack in HDPE Jar Label: 'Toxic/Corrosive' Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck SpillAction Absorb/Scoop Do NOT Dry Sweep Spill->SpillAction Final Final Disposal: High-Temp Incineration SolidAction->Final Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo->Final Halo Waste Stream NonHalo->Final Non-Halo Waste Stream SpillAction->SolidAction

Caption: Decision tree for segregating 2-Methyl-4-(piperazin-1-yl)pyrimidine waste streams based on physical state and solvent composition.

References & Regulatory Grounding

  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet (SDS). Retrieved from [1]

  • Thermo Fisher Scientific. 2-(1-Piperazinyl)pyrimidine Safety Data Sheet. Retrieved from

  • EPFL (École Polytechnique Fédérale de Lausanne). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [1]

  • Tulane University OEHS. Fact Sheet: Hazardous Waste Disposal Guidelines. Retrieved from [1]

  • BenchChem. Safe Disposal of Piperazine Derivatives. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(piperazin-1-YL)pyrimidine
Reactant of Route 2
2-Methyl-4-(piperazin-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.